molecular formula C10H14Cl2N4 B6200453 N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride CAS No. 1133-84-2

N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride

Cat. No. B6200453
CAS RN: 1133-84-2
M. Wt: 261.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1013-37-2 . It has a molecular weight of 188.23 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of “N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride” involves several steps including quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .


Molecular Structure Analysis

The IUPAC name of the compound is “N~1~- (4-quinazolinyl)-1,2-ethanediamine” and its InChI Code is "1S/C10H12N4/c11-5-6-12-10-8-3-1-2-4-9 (8)13-7-14-10/h1-4,7H,5-6,11H2, (H,12,13,14)" .


Physical And Chemical Properties Analysis

“N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride” is a powder that is stored at room temperature . It has a melting point of 58-60 degrees Celsius .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions for the study and application of “N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride” could involve further exploration of its potential biological activities, given the wide range of activities observed in similar compounds . This could include more detailed studies on its mechanism of action, as well as the development of novel therapeutic agents based on its structure.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride involves the reaction of 4-aminoquinazoline with ethylenediamine in the presence of hydrochloric acid to form the desired product.", "Starting Materials": [ "4-aminoquinazoline", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Add 4-aminoquinazoline to a reaction flask", "Add ethylenediamine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 100-120°C for 6-8 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with water", "Dry the product under vacuum", "Recrystallize the product from ethanol to obtain N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride" ] }

CAS RN

1133-84-2

Molecular Formula

C10H14Cl2N4

Molecular Weight

261.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.